molecular formula C20H23N3O4S2 B2938096 N1-cyclopentyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-26-7

N1-cyclopentyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2938096
CAS RN: 898430-26-7
M. Wt: 433.54
InChI Key: QFNMUFIHNQRTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopentyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
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Scientific Research Applications

Facile Synthesis of Derivatives

Research on the synthesis of tetrahydroquinoline derivatives, such as the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives, provides foundational knowledge for understanding the chemical reactivity and potential applications of related compounds. These compounds have been studied for their antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Elkholy & Morsy, 2006).

Pharmacological Applications

The blockade of specific receptors, such as the Orexin-1 receptors, to attenuate certain physiological effects, showcases the application of these compounds in understanding sleep mechanisms and potentially treating sleep disorders (Dugovic et al., 2009).

Anticancer Potential

The one-pot three-component synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as potential anticancer agents demonstrates the exploration of these compounds in developing new therapeutic options for cancer treatment. The synthesized compounds exhibited moderate to high levels of antitumor activities against various cancer cell lines, indicating the significant potential of tetrahydroquinoline derivatives in oncology (Fang et al., 2016).

Osteoporosis Treatment

Tetrahydroquinolines have also been evaluated as nonsteroidal selective androgen receptor modulators for the treatment of osteoporosis. These compounds exhibited desirable osteoanabolic effects on femoral bone mineral density while minimizing virilizing effects, suggesting their utility in treating osteoporosis with fewer side effects (Nagata et al., 2014).

Synthetic Methodologies

Further research on the formation of tetracyclic isoquinoline derivatives and heterarylsulfonium salts through cyclization processes contributes to the broader understanding of synthetic methodologies that can be employed to create complex molecules with potential biological activities (Roydhouse & Walton, 2007); (Gewald et al., 1993).

properties

IUPAC Name

N-cyclopentyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c24-19(21-15-6-1-2-7-15)20(25)22-16-10-9-14-5-3-11-23(17(14)13-16)29(26,27)18-8-4-12-28-18/h4,8-10,12-13,15H,1-3,5-7,11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNMUFIHNQRTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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